molecular formula C17H20ClNO4 B7775889 2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7775889
M. Wt: 337.8 g/mol
InChI Key: HBWAXSGNKZKEGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves several steps. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a ligand in metal coordination studies, helping to understand metal ion interactions in biological systemsIndustrially, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their biological availability. This interaction can influence various biochemical pathways, including those involved in enzyme activity and signal transduction .

Comparison with Similar Compounds

5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid can be compared to other similar compounds, such as 4-fluoronitrobenzene and aminocaproic acid. While these compounds share some structural similarities, they differ in their chemical properties and applications. For instance, 4-fluoronitrobenzene is primarily used in the synthesis of fungicides, whereas aminocaproic acid is an antifibrinolytic agent used to reduce bleeding . The unique combination of functional groups in 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid makes it particularly valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[(4-chloro-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWAXSGNKZKEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Cl)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Cl)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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